4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit high subtype-selectivity to both α1d and α1a adrenoceptors .
Mode of Action
It has been suggested that it may induce apoptosis independently of α1-adrenoceptor blocking . This suggests that the compound interacts with its targets in a way that triggers programmed cell death, or apoptosis, without necessarily blocking α1-adrenoceptors .
Biochemical Pathways
Rna-seq analysis has identified six anti-apoptotic genes (bcl-3, b-lymphoma mo-mlv insertion region 1 [bmi-1], itga2, fgfr3, rrs1, and sgk1) that may be involved in the apoptotic induction of similar compounds .
Result of Action
It has been suggested that the compound may play a role in preventing the progression of prostatic hyperplasia through α1-independent apoptotic induction .
Biochemical Analysis
Biochemical Properties
It has been reported that a similar compound, a NAF-derived α1D/1A antagonist, exhibits high subtype-selectivity to both α1D and α1A . This suggests that 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
In vitro studies have shown that a similar compound, HJZ-12, exhibits significant cell viability inhibition and apoptotic induction in BPH-1 cell line . This suggests that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that similar compounds can induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or alcohols, while reduction can yield amines or hydrocarbons.
Scientific Research Applications
4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential effects on various biological pathways.
Industry: It can be used in the development of new pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as naftopidil and HJZ-12, which also exhibit activity against prostate cells .
Uniqueness
What sets 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide apart is its high subtype-selectivity to both α1D and α1A adrenergic receptors, as well as its ability to induce apoptosis independently of α1-adrenoceptor blocking .
Properties
IUPAC Name |
4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-30-21-9-5-8-20(15-21)27-17-19(14-22(27)28)24-23(29)26-12-10-25(11-13-26)16-18-6-3-2-4-7-18/h2-9,15,19H,10-14,16-17H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEAWJCTUHCQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.